(+)-Benzotetramisole
Overview
Description
+-Benzotetramisole is an organic compound with the chemical formula C19H20N2O2. It is a colorless, crystalline solid that is soluble in organic solvents. It is an important intermediate in the synthesis of various pharmaceuticals, such as anti-inflammatory drugs, antibiotics, and anti-cancer agents. It is also used as a reagent in organic synthesis. (+)-Benzotetramisole is a versatile and important compound that has a wide range of applications in the pharmaceutical, agricultural, and industrial fields.
Scientific Research Applications
Catalytic Asymmetric Rearrangements and Synthesis
(+)-Benzotetramisole has been identified as a catalyst promoting asymmetric rearrangements and syntheses in various chemical processes. For instance, it has been used in the catalytic asymmetric [2,3]-rearrangement of allylic quaternary ammonium salts, yielding syn-α-amino acid derivatives with exceptional diastereo- and enantioselectivity (West et al., 2014). Additionally, benzotetramisole has served as an enantioselective acyl transfer catalyst in the kinetic resolution of secondary benzylic alcohols, demonstrating its versatile catalytic abilities (Birman & Li, 2006). Furthermore, its catalytic role extends to the kinetic resolution of propargylic alcohols, achieving high selectivity factors (Birman & Guo, 2006) and to the kinetic resolution of N-acyl-β-lactams for the production of β-amino acid derivatives (Bumbu & Birman, 2011).
Understanding Mechanisms of Enantioselectivity
Research has also delved into understanding the underlying mechanisms of enantioselectivity in chemical reactions facilitated by benzotetramisole. Density Functional Theory (DFT) calculations have been employed to investigate the origins of enantioselectivity in benzotetramisole-catalyzed dynamic kinetic resolution of azlactones. These studies shed light on the molecular interactions and conformations that lead to high enantioselectivity (Liu et al., 2012).
Recyclable and Immobilized Catalysts
The development of sustainable and efficient catalytic systems is crucial in modern chemistry. Benzotetramisole's application extends to the creation of a polystyrene-supported, enantiopure analogue, allowing for its use as a highly active and enantioselective catalyst in domino Michael addition/cyclization reactions. This analogue facilitates the production of dihydropyridinones with excellent yields and enantioselectivity, demonstrating the potential for recyclable and immobilized catalytic systems (Izquierdo & Pericàs, 2016).
Synthetic Transformations
Benzotetramisole's role in synthetic chemistry is underscored by its involvement in the kinetic resolution of various substrates, leading to the efficient synthesis of chiral compounds. An example includes the benzotetramisole-catalyzed kinetic resolution of 2H-azirines, which provides an efficient method for synthesizing chiral isomers with broad scope, good yield, and high enantioselectivity. The resulting chiral 2H-azirine products are valuable building blocks for further synthetic transformations (Peng et al., 2020).
properties
IUPAC Name |
(2R)-2-phenyl-1,2-dihydroimidazo[2,1-b][1,3]benzothiazole | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12N2S/c1-2-6-11(7-3-1)12-10-17-13-8-4-5-9-14(13)18-15(17)16-12/h1-9,12H,10H2/t12-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YGCWPCVAVSIFLO-LBPRGKRZSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(N=C2N1C3=CC=CC=C3S2)C4=CC=CC=C4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H](N=C2N1C3=CC=CC=C3S2)C4=CC=CC=C4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12N2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60468566 | |
Record name | (+)-Benzotetramisole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60468566 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
252.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(+)-Benzotetramisole | |
CAS RN |
885051-07-0 | |
Record name | (+)-Benzotetramisole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60468566 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.